Palladium

Vue d'ensemble

Description

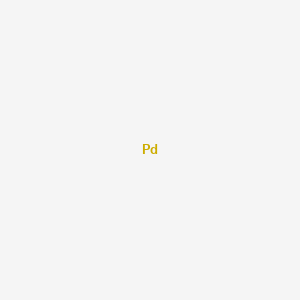

Palladium (Pd), a rare and lustrous silvery-white metal, belongs to the platinum group metals (PGMs) and has an atomic number of 45. Discovered in 1803 by William Hyde Wollaston, it exhibits unique physical and chemical properties . Key attributes include:

- Atomic properties: Atomic mass = 106.42 g·mol⁻¹, melting point = 1554.8°C, density = 12.0 g·cm⁻³ .

- Oxidation states: 0, +1, +2, +4, with +2 being the most common .

- Applications: Widely used in catalysis (C-C bond formation, hydrogenation), electronics, dentistry, hydrogen purification, and automotive catalytic converters .

This compound’s versatility in catalysis stems from its ability to form stable complexes with diverse ligands, enabling selective transformations in organic synthesis . Its catalytic efficiency in hydrogenation surpasses nickel, and it is often preferred over platinum due to cost and reactivity advantages .

Méthodes De Préparation

Physical Preparation Methods

Physical methods for palladium synthesis prioritize high-purity outputs but often require energy-intensive processes. These techniques are particularly valuable in applications demanding precise control over film thickness or nanoparticle (NP) distribution.

Physical Vapor Deposition (PVD)

Physical vapor deposition involves vaporizing this compound in a vacuum and condensing it onto a substrate. Two primary PVD techniques dominate industrial applications:

-

Thermal Evaporation : A resistive heater vaporizes this compound at temperatures exceeding , forming thin films with thicknesses controllable to within . This method is ideal for creating uniform coatings in microelectronics but necessitates high energy input.

-

Arc Deposition : A high-current arc strikes a this compound cathode, generating a plasma plume that deposits NPs onto substrates. Arc deposition achieves faster deposition rates than thermal evaporation () but risks introducing microdroplets into the film .

| Parameter | Thermal Evaporation | Arc Deposition |

|---|---|---|

| Temperature | ||

| Deposition Rate | ||

| Particle Size | ||

| Energy Consumption | High | Moderate |

Magnetron Sputtering and Laser Ablation

Magnetron sputtering uses argon plasma to bombard a this compound target, ejecting atoms that deposit as NPs. This method achieves finer particle size distributions () compared to arc deposition . Laser ablation, conversely, focuses high-energy pulses on a this compound target submerged in a liquid, producing colloidal NPs with sizes adjustable via laser fluence () .

Chemical Synthesis Approaches

Chemical methods enable precise control over this compound NP size, shape, and surface functionalization, making them indispensable for catalytic applications.

Sol-Gel Method

The sol-gel process converts this compound precursors (e.g., this compound acetate) into NPs through hydrolysis and condensation :

-

Hydrolysis :

-

Condensation : Olation ( bridging) or oxolation ( bridging) forms a gel.

-

Calcination : Heating the gel at yields crystalline Pd NPs () .

This method supports doping with transition metals (e.g., Au, Pt) to create bimetallic NPs, enhancing catalytic activity .

Supercritical Fluid Nucleation

Supercritical fluids (e.g., CO) dissolve this compound precursors at high pressures () and moderate temperatures (). Reducing the pressure precipitates NPs with narrow size distributions () . For example, this compound(II) hexafluoroacetylacetonate in supercritical CO produces reduced graphene oxide (RGO)-supported Pd NPs with tunable sizes via precursor concentration adjustments .

Wet Chemical Reduction

Chemical reductants like sodium borohydride () or alcohols reduce to . Quercetin diphosphate (QDP), a flavonoid derivative, reduces at room temperature, producing spherical NPs () . Higher QDP concentrations yield smaller particles (), demonstrating the role of capping agents in size control .

Biological and Green Chemistry Methods

Eco-friendly synthesis routes leverage plant extracts and biomolecules to reduce this compound ions, avoiding toxic reagents.

Plant-Mediated Synthesis

-

Myrica gale Tannin : Reduces and to form Au-Pd core-shell NPs. Adjusting the Au/Pd ratio from 1:1 to 2:1 shifts shell morphology from cubic to spherical .

-

Camellia sinensis : Produces Fe-Pd bimetallic NPs () via polyphenol-mediated reduction .

| Plant Extract | NP Type | Size Range | Morphology |

|---|---|---|---|

| Myrica gale | Au-Pd | Core-shell | |

| Peganum harmala L. | Pt-Pd | Spherical | |

| Camellia sinensis | Fe-Pd | Cubic |

Microbial Synthesis

Certain bacteria and fungi secrete reductases that convert into NPs. Shewanella oneidensis produces Pd NPs () under anaerobic conditions, though scalability remains challenging .

Purification and Refining Techniques

High-purity this compound () is essential for electronics and catalysis. Traditional methods involve aqua regia dissolution, but modern techniques prioritize reagent recycling.

Acetonitrile Complexation

A patented method dissolves impure () in acetonitrile ( weight), forming bis(acetonitrile)dichlorothis compound(II) . Vacuum distillation at removes acetonitrile, yielding with purity . This approach reduces waste by compared to aqua regia methods .

Aqua Regia Recrystallization

Dissolving this compound sponge in aqua regia () followed by HCl addition precipitates . Repeated recrystallization achieves purity but generates hazardous NO emissions .

Industrial-Scale Production Challenges

Despite advancements, scaling this compound synthesis faces hurdles:

Analyse Des Réactions Chimiques

Palladium undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound(II) oxide (PdO) and this compound(IV) oxide (PdO2).

Reduction: this compound(II) compounds can be reduced to this compound metal using reducing agents such as hydrazine.

Substitution: this compound compounds can undergo substitution reactions, where ligands in this compound complexes are replaced by other ligands.

Cross-Coupling Reactions: this compound-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used in organic synthesis. .

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrazine or sodium borohydride are common reducing agents.

Cross-Coupling Reactions: Reagents such as aryl halides, boronic acids, and alkynes are commonly used in the presence of this compound catalysts

Major Products:

Oxidation: this compound oxides.

Reduction: this compound metal.

Cross-Coupling Reactions: Biaryl compounds, alkenes, and alkynes

Applications De Recherche Scientifique

Catalytic Applications

Catalytic Converters

Palladium is predominantly known for its use in catalytic converters in automobiles. It facilitates the conversion of harmful gases such as carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful emissions like carbon dioxide (CO₂) and water vapor (H₂O) through oxidation reactions. This application accounts for the largest share of this compound usage in industry .

Organic Synthesis

this compound is a crucial catalyst in various organic reactions, particularly in forming carbon-carbon bonds. Notable this compound-catalyzed reactions include:

- Suzuki Coupling : A method for forming carbon-carbon bonds using boronic acids.

- Heck Reaction : Involves the coupling of alkenes with aryl halides.

- Tsuji-Trost Reaction : Used for allylic substitutions.

These reactions are vital for synthesizing pharmaceuticals and complex organic molecules .

Medical Applications

Nanomedicine

Recent studies have explored the potential of this compound nanoparticles (Pd NPs) in medical applications, particularly in targeted drug delivery, photothermal therapy, and as prodrug activators. Pd NPs have shown promise in treating cancers and bacterial infections due to their unique optical and catalytic properties. For instance, they can be used to activate prodrugs specifically at tumor sites, enhancing therapeutic efficacy while minimizing side effects .

Dental Applications

this compound is widely used in dentistry for creating alloys that are resistant to tarnish and corrosion. Its biocompatibility makes it suitable for dental restorations such as crowns and bridges .

Electronics

This compound's excellent conductivity and resistance to corrosion make it valuable in electronics manufacturing. It is used to plate electrical contacts and connectors, ensuring reliable performance in devices like mobile phones and computers. Additionally, this compound plays a role in multilayer ceramic capacitors essential for modern electronic circuits .

Environmental Applications

This compound nanoparticles are being investigated for their ability to remediate environmental pollutants. They can catalyze the reduction of toxic heavy metals like chromium from Cr(VI) to less harmful Cr(III), contributing to environmental cleanup efforts .

Case Study 1: this compound in Catalytic Converters

A study highlighted that vehicles equipped with this compound-based catalytic converters significantly reduce harmful emissions, contributing to improved air quality standards globally. The effectiveness of this compound catalysts has led to increased demand in the automotive industry.

Case Study 2: Nanoparticles in Cancer Therapy

Research demonstrated that Pd NPs could effectively target breast cancer cells, achieving over 99% bacterial destruction against common pathogens like Staphylococcus aureus and Escherichia coli. This showcases their potential as therapeutic agents beyond traditional applications .

Mécanisme D'action

The catalytic activity of palladium is primarily due to its ability to switch between different oxidation states, particularly this compound(0) and this compound(II). In cross-coupling reactions, this compound(0) undergoes oxidative addition with an organic halide to form a this compound(II) complex. This complex then undergoes transmetalation with an organometallic reagent, followed by reductive elimination to form the desired product and regenerate this compound(0) . In biological applications, this compound complexes can induce cell cycle perturbations and apoptosis in cancer cells, similar to platinum-based drugs .

Comparaison Avec Des Composés Similaires

Comparison with Similar Elements and Compounds

Palladium vs. Platinum (Pt)

Key Insight : While Pd(II) and Pt(II) share similar coordination modes, Pd complexes exhibit faster ligand substitution rates, making them more reactive but less stable .

This compound vs. Rhodium (Rh)

Key Insight : Pd-Rh bimetallic catalysts are common in exhaust systems, but Pd dominates hydrogenation due to higher selectivity .

This compound vs. Nickel (Ni)

Key Insight : Pd catalysts achieve hydrogenation under milder conditions compared to Ni, reducing energy consumption .

Metallic this compound vs. This compound Oxide (PdO)

Key Insight: PdO nanoparticles exhibit mixed metallic/oxide states in catalysts, enhancing redox activity in reactions like methane oxidation .

Research Findings and Industrial Relevance

- Catalyst Design : Pd loading and particle size critically influence activity. Higher Pd concentrations improve hydrogenative dechlorination efficiency .

- Antimicrobial Complexes : Pd(II) complexes with methyl gallate show promise against mycobacteria, leveraging ligand interactions for targeted activity .

- Environmental Impact: Pd recovery from wastewater using ion-imprinted polymers highlights its ecological and economic value .

Activité Biologique

Palladium (Pd) is a transition metal that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials. The information is synthesized from various studies, highlighting case studies, research findings, and data tables.

Antimicrobial Activity

This compound complexes have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits notable activity against various bacterial and fungal strains.

1. Antibacterial Activity:

this compound complexes have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluated several this compound compounds against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results are summarized in Table 1:

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | MIC (µg/mL) |

|---|---|---|---|

| Pd Complex 1 | Yes | No | 18.75 |

| Pd Complex 2 | Yes | Yes | 75.00 |

| Pd Complex 3 | Yes | No | 22.00 |

The this compound complex Pd37 demonstrated the best antibacterial activity among tested compounds, particularly against Staphylococcus aureus and Bacillus subtilis .

2. Antifungal Activity:

this compound complexes also exhibit antifungal properties. A study highlighted that this compound compounds were effective against fungi such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for selected this compound complexes are shown in Table 2:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Pd Complex A | Candida albicans | 0.5 |

| Pd Complex B | Cryptococcus neoformans | 1.0 |

These findings suggest that this compound complexes can serve as potential antifungal agents .

Anticancer Activity

This compound's anticancer potential has been explored through various studies, revealing its efficacy against different cancer cell lines.

1. Mechanism of Action:

this compound complexes exhibit cytotoxic effects that may be attributed to their ability to induce apoptosis in cancer cells. The cytotoxicity of this compound(II) complexes was found to be higher than that of traditional anticancer drugs like cisplatin .

2. Case Study:

A specific study investigated the effects of a this compound complex on T-lymphoblastic leukemia cells, demonstrating significant cytotoxicity with an IC50 value lower than that of tamoxifen, a standard treatment .

Research Findings

Recent research has focused on the structural diversity and biological activity of this compound complexes. Various ligands have been used to enhance the biological properties of this compound compounds.

1. Ligand Influence:

The choice of ligand significantly affects the biological activity of this compound complexes. For instance, terpene-derived ligands have been shown to enhance the antimicrobial and anticancer activities of this compound complexes .

2. Comparative Analysis:

In a comparative analysis of metal complexes, this compound was found to be among the top three groups exhibiting significant antimicrobial activity, second only to platinum complexes .

Q & A

Q. Basic: What are the key considerations when designing experiments to study palladium's catalytic mechanisms in cross-coupling reactions?

Answer:

Experimental design should prioritize controlling variables such as ligand choice, solvent polarity, temperature, and this compound oxidation state (0, II, or IV). Use kinetic studies (e.g., NMR or UV-Vis spectroscopy) to track reaction intermediates and isotopic labeling (e.g., deuterated substrates) to confirm mechanistic pathways. Ensure reproducibility by documenting catalyst loading (typically 1–5 mol%) and reaction timescales. Validate results against established systems like Suzuki-Miyaura couplings, where Pd(0)/Pd(II) cycles dominate .

Q. Basic: How can researchers accurately quantify trace this compound in environmental samples, and what are common pitfalls?

Answer:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for detecting this compound at parts-per-trillion (ppt) levels. Pre-concentration techniques like cloud-point extraction or chelation with dithiocarbamates improve sensitivity. Pitfalls include interference from matrix elements (e.g., Rh, Ru) and incomplete digestion of particulate Pd(0). Cross-validate results with voltammetry or neutron activation analysis to address discrepancies .

Q. Advanced: How do conflicting data on this compound nanoparticle (PdNP) toxicity in aquatic systems arise, and what methodologies resolve these contradictions?

Answer:

Contradictions often stem from variability in PdNP synthesis (size, shape, surface functionalization) and environmental conditions (pH, organic matter). Apply a tiered approach:

Characterization: Use TEM and DLS to confirm nanoparticle properties.

Exposure Modeling: Simulate realistic environmental concentrations (e.g., 0.1–10 µg/L) rather than acute doses.

Multi-Omics Analysis: Combine transcriptomics and metabolomics to distinguish PdNP-specific effects from co-pollutant interactions .

Q. Advanced: What strategies ensure reproducibility in this compound-catalyzed C–H activation studies, given inconsistencies in reported yields?

Answer:

Reproducibility issues often arise from trace oxygen/moisture or ligand decomposition. Mitigate by:

- Rigorous Purification: Distill solvents (e.g., THF, DMF) under inert atmospheres.

- In Situ Monitoring: Use operando techniques like XAS (X-ray Absorption Spectroscopy) to track Pd oxidation states during catalysis.

- Statistical Validation: Apply Design of Experiments (DoE) to identify critical variables (e.g., base strength, substrate stoichiometry) .

Q. Basic: What spectroscopic methods are most effective for characterizing this compound complexes in solution?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies ligand coordination shifts (e.g., δ ~1.5 ppm for Pd-bound phosphines).

- XPS: Determines oxidation states via Pd 3d₅/₂ binding energies (335.0–336.5 eV for Pd(II)).

- IR Spectroscopy: Monitors CO stretching frequencies (e.g., 1950–2100 cm⁻¹ for Pd-CO complexes). Cross-reference with single-crystal XRD for structural validation .

Q. Advanced: How can computational methods complement experimental studies of this compound-mediated bond activation?

Answer:

Density Functional Theory (DFT) calculates transition-state energies and identifies key intermediates (e.g., Pd-hydrides in Heck reactions). Machine learning models predict ligand effects on catalytic turnover. Validate computational models against kinetic isotope effects (KIEs) and Hammett plots to ensure alignment with experimental data .

Q. Basic: What are the best practices for synthesizing air-sensitive this compound(0) complexes?

Answer:

- Schlenk Techniques: Use vacuum/inert gas lines to exclude oxygen.

- Reducing Agents: Employ mild reductants like LiAlH₄ or CO to generate Pd(0) from Pd(II) precursors.

- Stabilization: Ligands such as triphenylphosphine (PPh₃) or N-heterocyclic carbenes (NHCs) prevent aggregation. Confirm purity via elemental analysis and cyclic voltammetry .

Q. Advanced: How do researchers reconcile discrepancies in this compound’s environmental mobility data across different soil types?

Answer:

Soil organic matter (SOM) and pH significantly influence Pd mobility. Apply geochemical modeling (e.g., WHAM VII) to predict Pd speciation (e.g., Pd²⁺, Pd(OH)₂). Conduct sequential extraction (Tessier method) to differentiate labile vs. mineral-bound Pd. Compare data across soil matrices (clay vs. sandy) using multivariate regression .

Q. Basic: What metrics define the efficiency of this compound-based catalysts in hydrogenation reactions?

Answer:

- Turnover Frequency (TOF): Moles of product per mole Pd per hour.

- Selectivity: Ratio of desired product to byproducts (e.g., cis/trans isomers).

- Catalyst Lifetime: Total turnovers before deactivation (e.g., Pd leaching or sintering). Report these metrics with reaction conditions (pressure, H₂ source) .

Q. Advanced: What interdisciplinary approaches address challenges in this compound recycling from electronic waste?

Answer:

Combine hydrometallurgy (leaching with HNO₃/HCl), biohydrometallurgy (Pd recovery via microbial biosorption), and solvent extraction (e.g., Cyanex 301). Life Cycle Assessment (LCA) evaluates environmental trade-offs. Collaborate with materials scientists to design Pd-selective membranes .

Q. Tables for Reference

Table 1: Common Analytical Techniques for this compound Studies

| Technique | Application | Detection Limit | Key Reference |

|---|---|---|---|

| ICP-MS | Trace Pd in environmental samples | 0.1 ppt | |

| XPS | Oxidation state analysis | 0.1 at% | |

| Operando XAS | In situ Pd state monitoring | N/A |

Table 2: Key Variables in Pd-Catalyzed Reactions

| Variable | Impact on Catalysis | Optimal Range |

|---|---|---|

| Ligand | Stability, selectivity | Bidentate > monodentate |

| Solvent | Polarity, coordination ability | DMF, toluene |

| Temperature | Reaction rate, side reactions | 60–100°C |

Propriétés

IUPAC Name |

palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLHZDBZIXYQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064680 | |

| Record name | Palladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals, Other Solid, Steel-white metal that does not tarnish in air; Oxidation states: 2+ and 4+; [Nordberg, p. 1113], Solid | |

| Record name | Palladium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/69 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palladium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

2963 °C | |

| Record name | PALLADIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in aqua regia and fused alkalies; insoluble in organic acids | |

| Record name | PALLADIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

12.02 g/cu cm | |

| Record name | PALLADIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.47 Pa (0.0260 mm Hg) at 1552 °C | |

| Record name | PALLADIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silver-white, ductile metal, Steel white, Silver-white metal; cubic | |

CAS No. |

7440-05-3 | |

| Record name | Palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALLADIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TWQ1V240M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PALLADIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palladium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1554.9 °C | |

| Record name | PALLADIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palladium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.